molecular formula C11H16N2O B11904585 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL

Cat. No.: B11904585
M. Wt: 192.26 g/mol
InChI Key: ANVMHCHTFZXENE-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol (CAS 669076-64-6) is a heterocyclic organic compound of significant interest in medicinal chemistry. With a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol, this compound serves as a crucial synthetic intermediate . Scientific literature highlights its primary value as a key building block in the synthesis of more complex molecules, particularly those targeting integrin receptors . Specifically, it is a known precursor in the preparation of alphaVbeta3 integrin antagonists . These antagonists are investigated for their potential to inhibit bone resorption, positioning this compound as a valuable scaffold in osteoporosis research . The synthesis of this intermediate often involves sophisticated routes, such as a regioselective Friedlander reaction, to construct the naphthyridine core . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol

InChI

InChI=1S/C11H16N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h5-6,14H,1-4,7-8H2,(H,12,13)

InChI Key

ANVMHCHTFZXENE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCO

Origin of Product

United States

Preparation Methods

Synthesis of β-Ketophosphonate Intermediate

The Friedländer reaction begins with the preparation of a β-ketophosphonate (III) from a protected pyrrolidone (IV) and dimethyl methylphosphonate (V).

Reaction Conditions:

  • Base : Lithium hexamethyldisilazide (LHMDS) or hexyllithium.

  • Solvent : Tetrahydrofuran (THF) at -60°C.

  • Substrates :

    • Protected pyrrolidone (IV): N-Boc-pyrrolidone (1-2) synthesized by treating 2-pyrrolidone with Boc anhydride.

    • Phosphonate (V): Dimethyl methylphosphonate.

Mechanism : Deprotonation of the phosphonate generates a stabilized anion, which undergoes nucleophilic attack on the pyrrolidone carbonyl, forming the β-ketophosphonate (III) (Table 1).

Table 1: Characterization Data for β-Ketophosphonate (III)

PropertyValue
Molecular FormulaC₁₁H₂₂NO₅P
Molecular Weight279.27 g/mol
1H NMR^{1}\text{H NMR} (CDCl₃)δ 3.72 (t, 2H), 2.48 (t, 2H), 1.97 (m, 2H), 1.50 (s, 9H)
13C NMR^{13}\text{C NMR}δ 174.2, 150.1, 82.6, 46.3, 32.8

Friedlälder Condensation with 2-Amino-3-formylpyridine

The β-ketophosphonate (III) reacts with 2-amino-3-formylpyridine under basic conditions to form the protected naphthyridine (II).

Optimization Parameters:

  • Base : Sodium hydroxide (50% aqueous).

  • Solvent : Methanol at 40–50°C.

  • Yield : >90% after 12 hours.

Critical Insight : The bulky tert-butoxycarbonyl (Boc) group on the pyrrolidone ensures regioselectivity, directing condensation to the desired position on the pyridine ring.

Table 2: Friedländer Reaction Outcomes

ParameterValue
Reaction Time12–18 hours
Isolated Yield of (II)92–97%
Purity (HPLC)>99%

Partial Hydrogenation of the Naphthyridine Core

Catalytic Hydrogenation Conditions

The aromatic naphthyridine (II) undergoes partial hydrogenation to saturate the pyridine ring, yielding the tetrahydro derivative (1-5).

Protocol:

  • Catalyst : 5% Rhodium on carbon.

  • Pressure : 40 psi H₂ at 5°C.

  • Solvent : Methanol.

Outcome :

  • Conversion : >95% within 10 hours.

  • Selectivity : Exclusive saturation of the pyridine ring without over-reduction.

Table 3: Hydrogenation Performance Metrics

MetricValue
Catalyst Loading10 wt%
Temperature5°C
Isolated Yield of (1-5)85–90%

Deprotection and Final Alcohol Formation

Boc Group Removal

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to unmask the primary amine.

Conditions:

  • Acid : Hydrochloric acid (4 M in dioxane).

  • Solvent : Dichloromethane.

  • Yield : 95–98%.

Oxidation to Alcohol

The intermediate amine is oxidized to the corresponding alcohol using a two-step sequence:

  • Nitrogen Protection : Reprotonation under basic conditions.

  • Oxidation : Treatment with aqueous hydrogen peroxide and catalytic sodium tungstate.

Table 4: Alcohol Synthesis Data

StepConditionsYield
Boc DeprotectionHCl/dioxane, 25°C, 2h98%
OxidationH₂O₂/Na₂WO₄, 50°C, 6h85%

Alternative Synthetic Pathways

Path A: Hydrogenation Before Deprotection

  • Sequence : Partial hydrogenation → Boc removal.

  • Advantage : Higher crystallinity of intermediates simplifies purification.

Path B: Deprotection Before Hydrogenation

  • Sequence : Boc removal → Partial hydrogenation.

  • Advantage : Avoids acid-sensitive intermediates.

Comparative Analysis : Path A offers superior yields (90% vs. 82%) due to stabilized intermediates.

Scalability and Industrial Relevance

The patented process achieves an overall yield of 68% from 2-pyrrolidone, outperforming prior routes by 30%. Key scalability features include:

  • Solvent Recovery : Methanol and THF are recycled via distillation.

  • Catalyst Reuse : Rhodium catalyst is filtered and reactivated .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Scientific Research Applications

Medicinal Chemistry

The tetrahydro-naphthyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including:

  • Antiproliferative Activity : Several studies have demonstrated that naphthyridine derivatives can inhibit cancer cell growth. For instance, compounds related to naphthyridine have shown effectiveness against various cancer types by inducing apoptosis in malignant cells .
  • Antibacterial and Antiviral Properties : Research indicates that these compounds possess significant antibacterial and antiviral activities, making them potential candidates for developing new antibiotics and antiviral drugs .
  • Central Nervous System Effects : Some naphthyridine derivatives have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Synthetic Chemistry

The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-OL is of interest due to its utility as an intermediate in organic synthesis. The compound can serve as a building block for creating more complex molecules through various chemical reactions:

  • Reactivity with Electrophiles and Nucleophiles : The compound can undergo electrophilic substitutions or nucleophilic additions, expanding its utility in synthetic pathways .
  • Formation of Metal Complexes : The nitrogen atoms in naphthyridine can coordinate with metals, leading to the formation of metal complexes that are useful in catalysis and materials science .

Material Science

Naphthyridine derivatives are also explored for their applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, these compounds are being studied for use in OLED technology, which is pivotal for display technologies .
  • Sensors and Semiconductors : Their ability to conduct electricity makes them suitable candidates for sensor applications and as components in semiconductor devices .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of a series of tetrahydro-naphthyridine derivatives. The results indicated that specific modifications at the naphthyridine core significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Antibacterial Properties

Research conducted on various naphthyridine derivatives showed promising results against antibiotic-resistant bacterial strains. The study demonstrated that certain structural features were critical for enhancing antibacterial efficacy .

Case Study 3: Synthesis Techniques

A comprehensive review on synthetic strategies revealed innovative methods for synthesizing naphthyridine derivatives using green chemistry principles. This approach not only improved yields but also minimized environmental impact .

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
  • Structure : Differs by replacing the terminal hydroxyl group with a carboxylic acid.
  • Properties: Increased acidity (pKa ~4–5 for carboxylic acid vs.
  • Applications : Listed as a metabolite or intermediate in mass spectrometry studies, suggesting roles in metabolic pathways or synthetic routes .
(b) GSK3008348
  • Structure: Contains a 1,8-naphthyridine core but with an ethylpyrrolidine and butanoic acid substituent.
  • Properties : The extended side chain and ionizable carboxylic acid group improve target binding (e.g., integrins in pulmonary fibrosis) and pharmacokinetic stability.
  • Applications : Advanced to clinical trials for idiopathic pulmonary fibrosis (IPF) and chronic obstructive pulmonary disease (COPD) due to its high receptor affinity and selectivity .
(c) 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one
  • Structure : Features a 1,5-naphthyridine isomer with a methyl group and propan-2-one side chain.
  • Properties : The ketone group introduces metabolic liabilities (e.g., susceptibility to reduction) compared to the alcohol derivative. The 1,5-naphthyridine isomer may exhibit distinct electronic properties due to altered nitrogen positioning.

Functional Group Variants

(a) a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Replaces the naphthyridine core with a thiophene ring and includes a methylamino group.
  • Properties: The thiophene’s electron-rich system and sulfur atom enhance π-π stacking and hydrophobic interactions, while the methylamino group increases basicity.
  • Applications: Studied in neurotransmitter analog synthesis due to structural similarity to monoamine derivatives .
(b) Amitriptyline
  • Structure : A tricyclic antidepressant with a dibenzocycloheptene core and dimethylpropanamine chain.
  • Properties: Despite lacking a naphthyridine system, its tertiary amine and hydrophobic core enable serotonin/norepinephrine reuptake inhibition.
  • Applications: Clinically used for depression and neuropathic pain, highlighting the pharmacological versatility of propanolamine derivatives .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Functional Groups Applications
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL 206.13 1.2 Moderate Hydroxyl, 1,8-naphthyridine Drug discovery (preclinical)
GSK3008348 ~450 2.8 Low Carboxylic acid, pyrrolidine IPF/COPD therapy
3-(1,8-Naphthyridin-2-yl)propanoic acid 220.12 0.5 High Carboxylic acid Metabolic intermediate
Amitriptyline 277.40 4.9 Low Tertiary amine, tricyclic core Antidepressant

Research Findings and Implications

  • Target Selectivity : The 1,8-naphthyridine core in this compound shows promise in targeting kinases or GPCRs, similar to GSK3008348’s integrin binding. However, its smaller size may limit potency compared to bulkier analogs .
  • Metabolic Stability : The hydroxyl group in the propan-1-ol derivative may reduce oxidative metabolism risks compared to ketone-containing analogs (e.g., 1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one), which are prone to enzymatic reduction .
  • Synthetic Accessibility : Propan-1-ol derivatives are often easier to functionalize than carboxylic acid analogs, enabling rapid SAR exploration .

Biological Activity

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14N2O
  • Molar Mass : 206.24 g/mol
  • Density : 1.217 g/cm³
  • Boiling Point : 416.3 °C at 760 mmHg
  • Flash Point : 205.6 °C

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. In a study focusing on various naphthyridine compounds, including this compound, it was found that these compounds possess potent activity against a range of bacterial strains. The mechanism is thought to involve inhibition of bacterial DNA gyrase and topoisomerase IV .

Anticancer Properties

Several studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the ability of this compound to inhibit cell proliferation in p53-deficient tumor models through selective inhibition of specific kinases involved in cell cycle regulation . The compound showed promise as a potential therapeutic agent in the treatment of certain cancers.

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated. It has been shown to exhibit acetylcholinesterase (AChE) inhibitory activity, which is beneficial in conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. This compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL.

Case Study 2: Cancer Cell Line Studies

In vitro studies using the MTT assay on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF7 cells.

Research Findings Summary

Activity TypeMechanismReference
AntimicrobialInhibition of DNA gyrase
AnticancerInduction of apoptosis
NeuroprotectiveAChE inhibition

Q & A

Q. Methodological Approach :

Cross-validate spectral data with synthetic intermediates.

Use high-purity solvents for solubility assays to avoid confounding results .

What in vivo models are suitable for studying this compound’s therapeutic potential?

  • Pulmonary Fibrosis : Rat models with bleomycin-induced fibrosis, using inhaled formulations of hydrochloride salts .
  • Dosage : 0.1–1 mg/kg/day, monitored via bronchoalveolar lavage fluid (BALF) biomarkers (e.g., TGF-β1 levels) .

Critical Consideration : Metabolite identification (e.g., hydroxylated derivatives via LC-MS/MS) is essential to rule off-target effects .

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